molecular formula C13H20N4 B13269495 (2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B13269495
M. Wt: 232.32 g/mol
InChI Key: XNRGIERCZPWDJP-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a chemical compound with the molecular formula C13H20N4 It is known for its unique structure, which includes a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves the reaction of 2-ethylbutylamine with a triazolopyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups on the triazolopyridine ring.

Scientific Research Applications

(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolopyridine moiety. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride: A similar compound with an additional dihydrochloride group, which may alter its solubility and reactivity.

    This compound hydrochloride: Another derivative with different physicochemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an ethylbutyl group with a triazolopyridine moiety

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-ethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H20N4/c1-3-11(4-2)9-14-10-13-16-15-12-7-5-6-8-17(12)13/h5-8,11,14H,3-4,9-10H2,1-2H3

InChI Key

XNRGIERCZPWDJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=NN=C2N1C=CC=C2

Origin of Product

United States

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